molecular formula C15H20N2O3 B2375775 N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic acid CAS No. 510764-95-1

N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic acid

Cat. No.: B2375775
CAS No.: 510764-95-1
M. Wt: 276.336
InChI Key: REBQICWMIKWUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic acid typically involves the reaction of 4-(chloromethyl)benzonitrile with pyrrolidine to form N-(4-pyrrolidin-1-ylmethyl)benzonitrile. This intermediate is then subjected to hydrolysis and subsequent amidation with succinic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its unique three-dimensional structure. This compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic acid is unique due to its combination of a pyrrolidine ring with a succinamic acid moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications that are not commonly found in other similar compounds .

Properties

IUPAC Name

4-oxo-4-[4-(pyrrolidin-1-ylmethyl)anilino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-14(7-8-15(19)20)16-13-5-3-12(4-6-13)11-17-9-1-2-10-17/h3-6H,1-2,7-11H2,(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBQICWMIKWUMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.